6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one

5‑lipoxygenase translocation inhibitor inflammation

6-Chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS 17631‑05‑9) is a halogenated 1,3‑benzoxathiol‑2‑one derivative bearing a chlorine atom at position 6 and a hydroxyl group at position 5 [REFS‑1]. The benzoxathiol‑2‑one scaffold is recognized as a privileged pharmacophore with reported activities including monoamine oxidase (MAO) inhibition, antibacterial effects, and 5‑lipoxygenase modulation [REFS‑2].

Molecular Formula C7H3ClO3S
Molecular Weight 202.61
CAS No. 17631-05-9
Cat. No. B2587723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one
CAS17631-05-9
Molecular FormulaC7H3ClO3S
Molecular Weight202.61
Structural Identifiers
SMILESC1=C(C(=CC2=C1SC(=O)O2)Cl)O
InChIInChI=1S/C7H3ClO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H
InChIKeyFEBBRBNJALULIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS 17631-05-9): Baseline Characterization for Procurement and Screening


6-Chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS 17631‑05‑9) is a halogenated 1,3‑benzoxathiol‑2‑one derivative bearing a chlorine atom at position 6 and a hydroxyl group at position 5 [REFS‑1]. The benzoxathiol‑2‑one scaffold is recognized as a privileged pharmacophore with reported activities including monoamine oxidase (MAO) inhibition, antibacterial effects, and 5‑lipoxygenase modulation [REFS‑2]. However, the specific substitution pattern of this compound—concurrent C6‑Cl and C5‑OH—distinguishes it from the more extensively characterized C6‑ester, C6‑sulfonic ester, and C5‑mono‑substituted congeners, creating a unique chemical space for structure‑activity relationship (SAR) exploration [REFS‑3].

Why In‑Class Benzoxathiol‑2‑ones Cannot Substitute 6‑Chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one Without Evidence


Benzoxathiol‑2‑one derivatives exhibit pronounced SAR divergence depending on substituent identity and position. For example, C6‑sulfonic ester derivatives favor MAO‑A inhibition (IC₅₀ values as low as 0.072 µM), whereas C6‑ester derivatives are biased toward MAO‑B (IC₅₀ values down to 0.001 µM) [REFS‑1]. Halide substitution on the pendant phenyl ring further enhances MAO‑A activity, demonstrating that electronic and steric perturbations at C6 can shift isoform selectivity by orders of magnitude [REFS‑1]. The 6‑Cl‑5‑OH substitution pattern is unrepresented in these structure‑activity studies, meaning that generic substitution with a C6‑ester or C5‑ether analog risks losing the distinct electronic profile and hydrogen‑bonding capacity conferred by the chlorine‑hydroxyl pair. Without head‑to‑head data, equivalence cannot be assumed for any downstream application where target engagement or physicochemical properties are substituent‑dependent [REFS‑2].

Quantitative Differentiation Evidence for 6‑Chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one (CAS 17631‑05‑9)


5‑Lipoxygenase Translocation Inhibitory Activity: Direct ChEMBL Data vs. Structural Analogs

6‑Chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one was tested in a ChEMBL‑curated assay for inhibition of 5‑lipoxygenase translocation in rat RBL‑2H3 cells and returned an affinity record (ChEMBL_4193; CHEMBL619995) [REFS‑1]. In the same assay series, the des‑chloro analog 5‑hydroxy‑1,3‑benzoxathiol‑2‑one (CAS 7735‑56‑0) lacks a corresponding affinity entry, suggesting that the C6‑chloro substituent is a critical determinant for target engagement in this system. Furthermore, the study of hindered phenolic 1,3‑benzoxathioles by Aizawa et al. demonstrated that 5‑hydroxy‑4,6,7‑trimethyl‑2‑propyl‑1,3‑benzoxathiole (compound 7d) and its propanol analog (7j) were the most potent 5‑lipoxygenase inhibitors, underscoring that C4/C6/C7 alkyl substitution markedly modulates activity [REFS‑2].

5‑lipoxygenase translocation inhibitor inflammation asthma

Physicochemical Differentiation: Computed LogP and Hydrogen‑Bonding Profile vs. Key Analogs

The computed XLogP3‑AA for 6‑chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one is 2.5 with 1 hydrogen‑bond donor (HBD) and 4 hydrogen‑bond acceptors (HBA), yielding a topological polar surface area (TPSA) of 71.8 Ų [REFS‑1]. By contrast, the des‑chloro analog 5‑hydroxy‑1,3‑benzoxathiol‑2‑one (MW 168.17) is expected to have a lower logP (~1.5–1.8 by estimation) due to the absence of the hydrophobic chlorine atom, and a reduced TPSA (~62 Ų) [REFS‑2]. The C6‑chloro substituent thus shifts the compound into a more lipophilic region of chemical space while preserving the C5‑OH hydrogen‑bond donor, a combination absent in both the des‑chloro parent and the C6‑ester/sulfonic‑ester series (which replace the hydroxyl with larger, more polar substituents) [REFS‑3].

lipophilicity drug‑likeness physicochemical properties XLogP3

MAO‑B Inhibition Potency: Class‑Level Benchmarking Against the Most Potent Benzoxathiol‑2‑one Derivatives

Although 6‑chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one has not been directly assayed for MAO inhibition in the published literature, the benzoxathiol‑2‑one scaffold has yielded MAO‑B inhibitors with IC₅₀ values as low as 0.001 µM (compound 2a, a C6‑sulfonic ester derivative) and 0.003 µM (compound 2b), surpassing the clinical comparator safinamide (IC₅₀ = 0.088 µM) [REFS‑1]. In a separate series, benzoxathiolone analogs 3a and 3b achieved MAO‑B IC₅₀ values of 0.0066–0.0069 µM [REFS‑2]. The C6‑sulfonic ester series further demonstrated that para‑substitution on the ester phenyl ring and halide incorporation enhance MAO‑B activity [REFS‑1]. The 6‑Cl‑5‑OH compound combines a halogen at C6 with a free hydroxyl at C5—a substitution pattern not evaluated in these series—representing an unexplored combination that could probe the effect of a hydrogen‑bond donor at C5 on MAO‑B selectivity, a structural variable absent in the most potent analogs reported to date.

monoamine oxidase B MAO‑B inhibitor neuroprotection Parkinson’s disease

MurA/MurZ Antibacterial Target Engagement: Class‑Level IC₅₀ Range vs. Fosfomycin Comparator

Benzothioxalone (1,3‑benzoxathiol‑2‑one) derivatives have been identified as irreversible inhibitors of MurA (E. coli) and MurA/MurZ (S. aureus), with IC₅₀ values spanning 0.25–51 µM and accompanying MICs of 4–128 mg/L against S. aureus [REFS‑1]. The proposed mechanism involves covalent attack by the active‑site cysteine (C115) on the thioxalone carbonyl, forming a disulfide‑linked acyl‑enzyme adduct [REFS‑1]. The C115D MurA mutant abolishes binding, confirming the cysteine‑dependent mode of action. 6‑Chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one bears the intact thioxalone carbonyl required for this covalent mechanism, while the C6‑Cl and C5‑OH substituents may modulate the electrophilicity of the carbonyl and, consequently, the rate of covalent adduct formation—an SAR dimension not yet explored within this inhibitor class.

MurA inhibitor antibacterial peptidoglycan biosynthesis Gram‑positive

Synthetic Versatility: Dual Functional‑Handle Advantage Over Mono‑Substituted Benzoxathiol‑2‑ones

6‑Chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one presents two orthogonal reactive sites: the C5‑hydroxyl group (amenable to etherification, esterification, or carbamate formation) and the C6‑chlorine atom (suitable for palladium‑catalyzed cross‑coupling or nucleophilic aromatic substitution) [REFS‑1]. The des‑chloro analog 5‑hydroxy‑1,3‑benzoxathiol‑2‑one (CAS 7735‑56‑0) offers only the C5‑OH handle, while 6‑chloro‑2H‑1,3‑benzoxathiol‑2‑one (des‑hydroxy) lacks the hydroxyl derivatization site. Patent literature on 5‑substituted‑benzoxathiol‑2‑ones extensively exploits C5‑OH for carbamate formation with isocyanates, but the concurrent presence of a C6‑halogen for subsequent diversification is absent in those scaffolds [REFS‑2]. This dual‑handle architecture enables sequential, chemoselective derivatization strategies that are impossible with mono‑functional analogs.

chemical intermediate derivatization cross‑coupling medicinal chemistry

GHS Hazard Profile: Acute Toxicity Classification vs. In‑Class Compounds

According to the ECHA C&L Inventory, 6‑chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one is classified as Acute Toxicity Category 4 via oral, dermal, and inhalation routes (H302, H312, H332), along with Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335) [REFS‑1]. This GHS profile is more comprehensively characterized than that of the des‑chloro analog 5‑hydroxy‑1,3‑benzoxathiol‑2‑one (CAS 7735‑56‑0), for which no harmonized C&L notification is publicly available in the ECHA inventory [REFS‑2]. The availability of a notified GHS classification reduces regulatory uncertainty for procurement, shipment, and laboratory handling documentation.

safety handling GHS classification acute toxicity

Recommended Application Scenarios for 6‑Chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one Based on Evidence


Probing C5‑OH Hydrogen‑Bond Donor Effects in MAO‑B Inhibitor SAR

Current benzoxathiol‑2‑one MAO‑B inhibitors achieving sub‑nanomolar IC₅₀ values (e.g., compound 2a, IC₅₀ = 0.001 µM) are exclusively C6‑ester or C6‑sulfonic ester derivatives lacking a free hydroxyl group [REFS‑1]. 6‑Chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one is uniquely positioned to test whether a C5‑OH hydrogen‑bond donor enhances or diminishes MAO‑B affinity relative to the C6‑substituted series. Synthesis of the compound followed by MAO‑B fluorometric assay (Amplex Red, 15‑min incubation, recombinant human enzyme) would directly address this SAR gap and could reveal a new sub‑series with differentiated isoform selectivity.

Covalent MurA Inhibitor Library Expansion via C6‑Cl Diversification

The benzothioxalone MurA inhibitors characterized by Miller et al. (IC₅₀ range 0.25–51 µM) establish the thioxalone carbonyl as a covalent warhead targeting Cys115 of MurA/MurZ [REFS‑2]. 6‑Chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one provides a scaffold for sequential derivatization: the C5‑OH can be elaborated to modulate solubility and binding interactions, while the C6‑Cl enables late‑stage Suzuki or Buchwald‑Hartwig coupling to explore the MurA/MurZ active‑site periphery. This two‑step diversification strategy can rapidly generate a focused library for MIC determination against S. aureus and E. coli.

5‑Lipoxygenase Translocation Inhibitor Hit Validation and Expansion

The presence of a ChEMBL affinity record for 5‑lipoxygenase translocation inhibition (ChEMBL_4193; CHEMBL619995) provides a preliminary data anchor for this target [REFS‑3]. Given that the des‑chloro analog lacks a corresponding ChEMBL entry, 6‑chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one should be prioritized for follow‑up IC₅₀ determination in the RBL‑2H3 cell‑based assay, with the goal of benchmarking its potency against the lead compounds identified by Aizawa et al. (e.g., compound 7d) [REFS‑4]. Positive confirmation would establish the 6‑Cl‑5‑OH motif as a novel chemotype for 5‑LO pathway intervention.

Benzoxathiol‑2‑one Focused Library Synthesis Using Dual‑Handle Architecture

For medicinal chemistry core facilities generating compound collections for phenotypic screening, 6‑chloro‑5‑hydroxy‑2H‑1,3‑benzoxathiol‑2‑one serves as a strategic building block [REFS‑5]. Chemoselective C5‑OH alkylation/acylation can proceed without disturbing the C6‑Cl, which is subsequently available for palladium‑mediated cross‑coupling. This orthogonal reactivity is not available from 5‑hydroxy‑1,3‑benzoxathiol‑2‑one or 6‑chloro‑2H‑1,3‑benzoxathiol‑2‑one individually, reducing the synthetic step count for accessing diversely substituted analogs by at least 2–3 steps relative to sequential mono‑functional approaches.

Quote Request

Request a Quote for 6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.